Columbin

Description

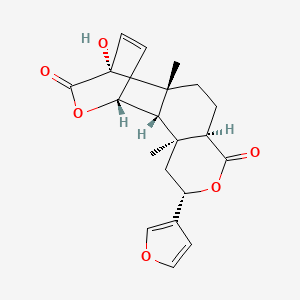

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22O6 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(1R,2S,3S,5S,8R,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione |

InChI |

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13+,14-,15-,18+,19+,20-/m0/s1 |

InChI Key |

AALLCALQGXXWNA-QJNFORGASA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@]3([C@@H]1[C@H]4C=C[C@@]2(C(=O)O4)O)C)C5=COC=C5 |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 |

Synonyms |

4-hydroxy-15,16-epoxycleroda-2,13(16),14-trieno-17,12-18,1-biscarbolactone columbin |

Origin of Product |

United States |

Foundational & Exploratory

The Origins of Columbin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbin is a naturally occurring furanoditerpenoid that has garnered significant interest within the scientific community for its diverse biological activities, most notably its anti-inflammatory properties. This technical guide provides a comprehensive overview of the origins of this compound, detailing its natural sources, biosynthetic pathway, chemical properties, and mechanism of action. The information is presented to facilitate further research and drug development initiatives centered on this promising bioactive compound.

Natural Sources of this compound

This compound is primarily isolated from the roots of Jateorhiza palmata (commonly known as Calumba or Colombo), a climbing plant belonging to the Menispermaceae family, which is native to East Africa.[1][2][3] It is considered one of the major bitter principles of the plant's root. This compound has also been isolated from other plant species, including Tinospora bakis and Chasmanthera dependens, both also from the Menispermaceae family.

Chemical Properties of this compound

This compound is a clerodane diterpene with a complex chemical structure. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₆ | [4] |

| Molecular Weight | 358.39 g/mol | [4] |

| CAS Number | 546-97-4 | |

| Appearance | White crystalline powder | |

| Melting Point | 192-194 °C | |

| Solubility | Soluble in methanol, ethanol, DMSO | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.38 (t, J=1.7 Hz, 1H), 7.25 (s, 1H), 6.30 (dd, J=1.7, 0.8 Hz, 1H), 5.35 (d, J=12.4 Hz, 1H), 4.75 (d, J=12.4 Hz, 1H), 4.15 (dd, J=11.2, 4.8 Hz, 1H), 3.75 (s, 1H), 3.05-2.95 (m, 1H), 2.70-2.60 (m, 1H), 2.40-2.25 (m, 2H), 2.10-1.95 (m, 2H), 1.90-1.75 (m, 2H), 1.15 (s, 3H), 1.05 (d, J=6.8 Hz, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 174.5, 170.8, 143.5, 140.9, 125.7, 111.3, 78.9, 72.4, 69.8, 49.2, 46.1, 43.5, 38.9, 36.7, 34.2, 29.8, 26.4, 21.1, 18.7, 16.3 |

Biosynthesis of this compound

The biosynthesis of this compound, a clerodane diterpene, begins with the universal precursor for all diterpenoids: geranylgeranyl pyrophosphate (GGPP). While the specific enzymatic steps for this compound have not been fully elucidated, a hypothetical pathway can be constructed based on the known biosynthesis of other clerodane diterpenes.

The biosynthesis can be broadly divided into two main stages:

-

Cyclization: The linear GGPP molecule is first cyclized by a diterpene synthase, specifically a clerodane diterpene synthase, to form the characteristic bicyclic clerodane skeleton.

-

Oxidative Modifications: The clerodane scaffold then undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases. These modifications introduce the various functional groups, including the furan ring and lactone moieties, that are characteristic of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Jateorhiza palmata

The following is a representative protocol for the extraction and isolation of this compound from the roots of Jateorhiza palmata, based on general methods for the purification of diterpenoids from plant material.

Workflow:

Methodology:

-

Plant Material Preparation: The roots of Jateorhiza palmata are collected, washed, dried in the shade, and then ground into a fine powder.

-

Extraction: The powdered root material is macerated with methanol at room temperature for 72 hours with occasional shaking. The process is repeated three times to ensure complete extraction.

-

Concentration: The methanolic extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. The majority of this compound is expected to be in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound. The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

In Vitro Anti-inflammatory Assays

4.2.1. Nitric Oxide (NO) Production Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of this compound-treated wells with that of LPS-stimulated control wells.

4.2.2. COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: A commercial COX-2 inhibitor screening assay kit is used. The human recombinant COX-2 enzyme and arachidonic acid (substrate) are prepared according to the manufacturer's instructions.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Assay Reaction: The reaction is initiated by adding the substrate to a mixture containing the COX-2 enzyme, a fluorescent probe, and either this compound or a control vehicle.

-

Fluorescence Measurement: The fluorescence is measured kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. The IC₅₀ value is determined from the dose-response curve.

Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the production of pro-inflammatory mediators. A key aspect of its action is the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.

Interestingly, studies have shown that this compound's anti-inflammatory activity does not involve the suppression of the nuclear translocation of NF-κB (p65). This suggests that this compound acts downstream of NF-κB activation or through an independent pathway to reduce the expression of inflammatory mediators.

References

Columbin: A Diterpenoid Furanolactone with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Columbin is a naturally occurring diterpenoid furanolactone predominantly isolated from the roots of Jateorhiza columba (Calumba) and species of the Tinospora genus.[1] Structurally, it belongs to the clerodane class of diterpenes and is characterized by a furanolactone core. For decades, traditional medicine has utilized plants containing this compound for their therapeutic properties. Modern scientific investigation has begun to validate these uses, revealing a spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimalarial effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its quantitative biological data, the experimental protocols used to ascertain these activities, and the signaling pathways it modulates.

Chemical Structure and Properties

This compound possesses a complex molecular architecture typical of clerodane diterpenes. Its chemical formula is C₂₀H₂₂O₆, and its structure is characterized by a decalin ring system, a furan ring, and two lactone rings. This intricate structure is responsible for its diverse biological activities.

Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, with significant potential for therapeutic applications. The following tables summarize the quantitative data associated with its primary activities.

Anti-inflammatory Activity

This compound's anti-inflammatory properties are well-documented and are attributed primarily to its ability to inhibit key inflammatory mediators.

| Target | Assay System | Test Species/Cell Line | Inhibition/Activity | Reference |

| COX-1 | Enzyme Immunoassay (EIA) | Ovine | 18.8 ± 1.5% inhibition at 100µM | [1][2] |

| COX-2 | Enzyme Immunoassay (EIA) | Human Recombinant | 63.7 ± 6.4% inhibition at 100µM | [1][2] |

| Nitric Oxide (NO) Production | Griess Assay | Murine Macrophages (RAW 264.7) | Significant inhibition of LPS/IFN-γ-induced NO production |

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. A related compound, columbamine, has been shown to suppress hepatocellular carcinoma by down-regulating the PI3K/Akt signaling pathway, providing a strong rationale for investigating similar mechanisms for this compound.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | Data suggests activity, specific IC50 not provided in the initial search. | |

| SMMC-7721 | Hepatocellular Carcinoma | Data suggests activity, specific IC50 not provided in the initial search. | |

| Hep3B | Hepatocellular Carcinoma | Data suggests activity, specific IC50 not provided in the initial search. |

Further research is required to establish a comprehensive panel of IC₅₀ values for this compound against a wider range of human cancer cell lines.

Antimalarial Activity

This compound has also shown promise as an antimalarial agent, exhibiting inhibitory activity against the parasite Plasmodium falciparum.

| Plasmodium falciparum Strain | IC₅₀ (nM) | Reference |

| Colombian Isolates (mean) | 1.9 |

The provided data is a mean value from several Colombian isolates. Further studies are needed to determine the IC₅₀ against specific laboratory strains and clinical isolates with varying drug-resistance profiles.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on the use of a fluorometric inhibitor screening kit.

Materials:

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

Sodium Hydroxide (NaOH)

-

Human Recombinant COX-2 Enzyme

-

Ovine COX-1 Enzyme

-

This compound (test inhibitor)

-

Celecoxib (COX-2 specific inhibitor control)

-

96-well white opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions. Warm the COX Probe to 37°C to dissolve the DMSO. Reconstitute the lyophilized COX enzymes with sterile water and keep on ice. Prepare a fresh solution of Arachidonic Acid by reacting it with NaOH and then diluting with water.

-

-

Inhibitor Preparation:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions of the this compound stock solution in COX Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up the following wells in duplicate:

-

Enzyme Control (EC): 10 µL COX Assay Buffer.

-

Inhibitor Control (IC): 2 µL Celecoxib + 8 µL COX Assay Buffer.

-

Sample (S): 10 µL of each this compound dilution.

-

-

-

Reaction Initiation:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme.

-

Add 80 µL of the appropriate Reaction Mix to each well.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

-

-

Measurement:

-

Immediately measure the fluorescence in kinetic mode at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of this compound relative to the Enzyme Control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.

-

Nitric Oxide Quantification in RAW 264.7 Macrophages (Griess Assay)

This protocol details the measurement of nitrite, a stable metabolite of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete RPMI medium

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

-

This compound

-

Griess Reagent (equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

24-well and 96-well microplates

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) and incubate for an additional 24 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well.

-

-

Griess Reaction:

-

Transfer 100 µL of each supernatant to a 96-well plate.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Add 100 µL of Griess Reagent to each well containing supernatant and standards.

-

-

Measurement:

-

Incubate the plate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 550 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

-

Determine the effect of this compound on NO production by comparing the nitrite concentrations in treated versus untreated (LPS/IFN-γ stimulated only) cells.

-

NF-κB Nuclear Translocation Assay

This protocol is based on the Cellomics® NF-κB Activation Assay.

Materials:

-

RAW 264.7 cells

-

LPS

-

This compound

-

Fixation and permeabilization buffers

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., Hoechst)

-

High-content imaging system (e.g., ArrayScan Reader)

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well imaging plate and allow them to adhere.

-

Pre-treat the cells with this compound for a specified time.

-

Stimulate the cells with LPS to induce NF-κB translocation.

-

-

Immunofluorescence Staining:

-

Fix and permeabilize the cells according to the assay kit's instructions.

-

Incubate the cells with the primary antibody against the NF-κB p65 subunit.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with a suitable nuclear stain.

-

-

Image Acquisition and Analysis:

-

Acquire images of the cells using a high-content imaging system.

-

The software will identify the nucleus and cytoplasm of each cell.

-

Quantify the fluorescence intensity of the NF-κB antibody in both the nuclear and cytoplasmic compartments.

-

The ratio of nuclear to cytoplasmic fluorescence intensity is calculated to determine the extent of NF-κB translocation.

-

-

Data Analysis:

-

Compare the nuclear translocation of NF-κB in this compound-treated cells to that in LPS-stimulated control cells.

-

PI3K/Akt Signaling Pathway Analysis by Western Blot

This protocol describes the assessment of the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK3β)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat the cancer cells with various concentrations of this compound for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., p-Akt).

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the same protein (e.g., total Akt).

-

-

Data Analysis:

-

Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein to assess the effect of this compound on the activation of the PI3K/Akt pathway.

-

Signaling Pathways and Logical Relationships

The biological activities of this compound are mediated through its interaction with specific molecular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

Anti-inflammatory Signaling Pathway of this compound

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow for Assessing Anti-inflammatory Activity

References

A Technical Guide to the Anti-inflammatory Properties of Columbin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the anti-inflammatory properties of Columbin, a diterpenoid furanolactone isolated from plant species such as Tinospora bakis. It details the compound's mechanism of action, presents quantitative efficacy data from in vitro and in vivo studies, outlines the experimental protocols used in this research, and visualizes the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of key downstream inflammatory mediators, namely nitric oxide (NO) and prostaglandins. Notably, its mechanism is distinct from many anti-inflammatory compounds as it does not appear to involve the suppression of NF-κB nuclear translocation, a central upstream event in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide/interferon-gamma (LPS/IFN-γ)-stimulated RAW264.7 macrophages.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.[2] By reducing NO levels, this compound helps to mitigate the downstream effects of excessive NO, such as vasodilation, cytotoxicity, and potentiation of the inflammatory response.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

The compound is a selective inhibitor of cyclooxygenase-2 (COX-2), the enzyme responsible for converting arachidonic acid into prostaglandins, which are pivotal mediators of pain and inflammation.[1][3] Molecular docking studies have indicated that this compound's selectivity for COX-2 is attributed to its interaction with the active site amino acid residues Tyr385 and Arg120.[1] This selective inhibition of COX-2 over COX-1 is a desirable characteristic for an anti-inflammatory agent, as it may reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Non-Involvement in NF-κB Nuclear Translocation

A critical aspect of this compound's mechanism is its lack of interference with the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages. The NF-κB pathway is a primary regulator of inflammatory gene expression. The finding that this compound acts downstream of this pathway suggests a more targeted mechanism of action, focusing on the enzymatic sources of inflammatory mediators rather than the upstream transcriptional activation.

Quantitative Efficacy Data

The anti-inflammatory activity of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay Target | Metric | Value | Concentration | Source |

|---|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | % Inhibition | 18.8 ± 1.5% | 100 µM | |

| Cyclooxygenase-2 (COX-2) | % Inhibition | 63.7 ± 6.4% | 100 µM | |

| Cyclooxygenase-1 (COX-1) | EC50 | 327 ± 8.3 µM | N/A | |

| Cyclooxygenase-2 (COX-2) | EC50 | 53.1 ± 1.4 µM | N/A |

| COX-2 Selectivity Ratio | Ratio | 6.5 | N/A | |

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema (Rat Model)

| Dose (mg/kg, i.p.) | Observation Time | Effect on Edema | Reference Compound | Source |

|---|---|---|---|---|

| 30, 100, 300, 700 | 3 hours | All doses showed inhibitory activity. | Aspirin (100 mg/kg) |

| 300, 700 | 0 - 5 hours | Sustained inhibition of inflammation. | Effect was comparable to Aspirin (100 mg/kg). | |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular pathways influenced by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's mechanism of inhibiting NO and prostaglandin production.

Caption: this compound's non-inhibitory effect on NF-κB nuclear translocation.

Caption: Experimental workflow for the in vivo paw edema assay.

Detailed Experimental Protocols

The following sections describe the methodologies employed in key studies investigating this compound's anti-inflammatory properties.

In Vitro Nitric Oxide (NO) Production Assay

This protocol assesses the ability of this compound to inhibit the production of NO in stimulated macrophage cells.

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Methodology:

-

Cells are seeded into 96-well plates and allowed to adhere.

-

Adherent cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation is induced by adding a combination of Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to the wells. A positive control (e.g., L-NAME) and a vehicle control are included.

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the stimulated vehicle control.

-

A cell viability assay (e.g., MTT) is performed concurrently to ensure that the observed NO reduction is not due to cytotoxicity.

-

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

-

Assay Type: Enzyme Immunoassay (EIA) based biochemical kit.

-

Methodology:

-

The assay measures the conversion of arachidonic acid to prostaglandin F2α (PGF2α), catalyzed by ovine COX-1 or human recombinant COX-2.

-

The reaction is performed in a reaction buffer containing heme and the respective COX enzyme.

-

This compound is added at various concentrations (e.g., 100 µM) to the reaction mixture. A non-selective inhibitor (e.g., Indomethacin) is used as a positive control.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is stopped, and the produced prostaglandin is measured via a competitive EIA.

-

Absorbance is read, and the percentage inhibition and EC50 values are calculated for both COX-1 and COX-2 to determine potency and selectivity.

-

In Vitro NF-κB Nuclear Translocation Assay

This protocol evaluates whether this compound affects the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Line: RAW 264.7 macrophages.

-

Assay Type: High-content imaging assay (e.g., Cellomics® NF-κB Activation Assay).

-

Methodology:

-

Cells are seeded in a multi-well imaging plate.

-

Cells are pre-treated with this compound for a specified duration.

-

NF-κB activation is stimulated by adding LPS (e.g., 1 µg/mL).

-

After stimulation (e.g., 30 minutes), cells are fixed and permeabilized.

-

Cells are stained with a primary antibody against the NF-κB p65 subunit and a fluorescently-labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., Hoechst).

-

The plate is analyzed using a high-content imaging system (e.g., ArrayScan Reader).

-

Image analysis software quantifies the fluorescence intensity of p65 in both the cytoplasm and the nucleus to determine the extent of translocation. The results for this compound-treated cells are compared to the LPS-stimulated control.

-

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model for screening acute anti-inflammatory activity.

-

Animal Model: Rats (e.g., Sprague-Dawley or Wistar).

-

Methodology:

-

Animals are divided into groups (n=10): Vehicle control, positive control (e.g., Aspirin 100 mg/kg), and this compound test groups (e.g., 30, 100, 300, 700 mg/kg).

-

The test compounds (this compound, Aspirin) or vehicle (distilled water) are administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before the inflammatory insult.

-

The initial volume of the right hind paw of each animal is measured using a plethysmometer.

-

A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw to induce localized inflammation and edema.

-

Paw volume is measured again at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The degree of edema is calculated as the difference between the paw volume at each time point and the initial volume.

-

The percentage inhibition of edema for each treated group is calculated by comparing its mean edema increase with that of the vehicle control group.

-

References

- 1. In vitro and in vivo anti-inflammatory activities of this compound through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of COX-2 and iNOS in the bony repair of the injured growth plate cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Anti-trypanosomal Effects of Columbin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-trypanosomal properties of Columbin, a diterpenoid furanolactone. The document synthesizes available quantitative data, details experimental methodologies, and visualizes key processes to support further research and development in the field of trypanocidal drug discovery.

Core Findings on the Efficacy of this compound

This compound has demonstrated significant anti-trypanosomal activity against Trypanosoma brucei in both laboratory and animal models. Its primary mechanism of action appears to be the disruption of cholesterol uptake, a critical process for the parasite's survival and proliferation.

Quantitative Data Summary

The efficacy of this compound has been quantified in several key experiments, the results of which are summarized below for comparative analysis.

Table 1: In Vitro Anti-trypanosomal Activity of this compound against T. brucei

| Concentration (µg/mL) | Observation | Time to Effect |

| 10 | Temporary cessation of motility | ~4 minutes |

| 50 | ~50% reduction in parasite population, cell swelling | 10-20 minutes |

| 250 | Complete immobilization and death of all parasites | 10-20 minutes |

Table 2: In Vitro Effect of this compound on Total Sterol Content in T. brucei

| This compound Concentration (µg/mL) | Effect on Total Sterol Content | Incubation Period |

| 20 | ~50% reduction | 3 days |

| 10-100 | Dose-dependent decrease | 3 days |

Table 3: In Vivo Anti-trypanosomal Activity of this compound in T. brucei-infected Mice

| Dosage Regimen | Outcome | Observation Period |

| 25 mg/kg/day for 1 day | Relapse and fulminating parasitemia | - |

| 25 mg/kg/day for 2 consecutive days | Relapse and fulminating parasitemia | - |

| 25 mg/kg/day for 3 consecutive days | Complete elimination of parasites from peripheral circulation; no relapse | 6 weeks |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

In Vitro Anti-trypanosomal Susceptibility Assay

This protocol outlines the steps to determine the direct effect of this compound on Trypanosoma brucei in a controlled laboratory setting.

-

Parasite Cultivation:

-

Trypanosoma brucei (e.g., EATRO 412 strain) are harvested from an infected mouse.

-

The parasites are cultivated in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 100 µM hypoxanthine, 30 µM thymidine, 40 µM adenosine, 1 µM sodium pyruvate, 50 µM L-glutamine, 60 µM 2-mercaptoethanol, and 5% fetal calf serum.

-

Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

The initial culture is established in 24-well plates with daily media changes, and subsequently expanded into 25 cm² tissue culture flasks.

-

-

Drug Preparation:

-

A stock solution of this compound is prepared by dissolving it in 1% ethanol and then diluting with phosphate-buffered saline (PBS, pH 7.2) to the desired starting concentration.

-

Serial dilutions are made to achieve the final test concentrations (e.g., 5–300 µg/mL).

-

-

Assay Procedure:

-

The various dilutions of this compound are added to the wells of a 24-well plate.

-

A suspension of culture-adapted bloodstream forms of T. brucei (10⁶ cells/mL) is added to each well.

-

A control group is incubated with PBS containing 1% ethanol.

-

The plates are incubated under the same conditions as for parasite cultivation.

-

Parasite motility and survival are monitored at specific time intervals (e.g., 5–30 minutes) using a hemocytometer and phase-contrast microscopy.

-

In Vivo Efficacy Study in a Murine Model

This protocol describes the methodology for assessing the anti-trypanosomal effect of this compound in a mouse model of African trypanosomiasis.

-

Animal Model:

-

Balb/c mice are used for the study.

-

Animals are housed under standard conditions with ad libitum access to food and water.

-

All animal procedures are conducted in accordance with institutional ethical guidelines.

-

-

Infection and Treatment:

-

Mice are infected via intraperitoneal (i.p.) injection with 10⁴ Trypanosoma brucei.

-

Parasitemia is allowed to develop for 48 hours.

-

This compound is administered i.p. at a dosage of 25 mg/kg/day according to the desired treatment schedule (e.g., single dose, two consecutive days, three consecutive days).

-

Control groups receive normal saline.

-

-

Monitoring and Outcome Assessment:

-

Parasitemia is monitored daily by microscopic examination of blood smears obtained from the tail vein.

-

Following treatment, cured mice are observed for an extended period (e.g., 6 weeks) for any signs of relapse.

-

To confirm complete clearance, tissue homogenates (e.g., from kidney, liver, spleen) and cerebrospinal fluid from cured mice can be sub-inoculated into healthy mice to check for the presence of residual parasites.[1]

-

Visualizations: Workflows and Pathways

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the in vitro assay and the proposed mechanism of action of this compound.

Caption: Workflow for in vitro anti-trypanosomal drug screening.

Caption: Proposed mechanism of this compound's anti-trypanosomal action.

Concluding Remarks

The available evidence strongly suggests that this compound is a potent anti-trypanosomal agent with a clear mechanism of action related to the disruption of essential nutrient uptake.[1][2] The quantitative data provide a solid foundation for further preclinical development. However, it is noteworthy that this compound may not cross the blood-brain barrier, which could limit its efficacy in the late stage of African trypanosomiasis where the central nervous system is involved.[1][3] Future research should focus on optimizing the delivery of this compound to the central nervous system and further elucidating the specific molecular interactions within the cholesterol uptake pathway.

References

Columbin as a Selective Cyclooxygenase-2 (COX-2) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory pathway and a key target for the development of anti-inflammatory drugs with improved gastrointestinal safety profiles compared to non-selective NSAIDs. Emerging evidence has identified Columbin, a natural furanoditerpenoid, as a promising selective COX-2 inhibitor. This technical guide provides an in-depth overview of the scientific evidence supporting the selective COX-2 inhibitory activity of this compound. It details the experimental protocols used to ascertain its mechanism of action, presents quantitative data from key studies, and visualizes the involved signaling pathways and experimental workflows. The presented data suggest that this compound exerts its anti-inflammatory effects through the targeted inhibition of COX-2, mediated by the suppression of the NF-κB and MAPK signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Introduction: The Role of COX-1 and COX-2 in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. Two main isoforms of this enzyme have been identified:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.

-

COX-2: In contrast, COX-2 is an inducible enzyme that is typically absent or present at very low levels in most tissues. Its expression is rapidly upregulated by pro-inflammatory stimuli, such as cytokines, mitogens, and bacterial endotoxins, leading to a significant increase in prostaglandin production at sites of inflammation.

The differential roles of these two isoforms are fundamental to the development of selective COX-2 inhibitors, which aim to reduce inflammation without disrupting the protective functions of COX-1, thereby minimizing gastrointestinal side effects associated with non-selective NSAIDs.

This compound: A Natural Furanoditerpenoid with Anti-inflammatory Potential

This compound is a furanoditerpenoid that can be isolated from the roots of Jateorhiza columba (Calumba). It has been investigated for a range of pharmacological activities, with a significant focus on its anti-inflammatory properties. Studies have demonstrated that this compound's anti-inflammatory effects are, at least in part, attributable to its selective inhibition of the COX-2 enzyme.

Evidence for Selective COX-2 Inhibition by this compound

The selective inhibition of COX-2 by this compound has been demonstrated through a combination of in vitro and in vivo studies.

In Vitro Studies

In vitro assays are crucial for determining the direct inhibitory effect of a compound on enzyme activity. The most common method is the COX (ovine) inhibitor screening assay, which measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The inhibitory concentration 50 (IC50) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter for assessing potency and selectivity.

A study investigating the anti-inflammatory mechanisms of this compound found that it exhibited a dose-dependent inhibition of both COX-1 and COX-2 activity. However, the inhibitory effect was significantly more potent against COX-2.

In Vivo Studies

In vivo models of inflammation provide a more complex biological system to evaluate the anti-inflammatory efficacy of a compound. The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammation model. In this model, the injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema, which can be quantified.

In a study utilizing this model, oral administration of this compound was shown to significantly reduce paw edema in a dose-dependent manner. This anti-inflammatory effect in a living organism further supports the in vitro findings of its COX-2 inhibitory activity.

Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory effects of this compound extend beyond direct enzyme inhibition and involve the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes, including COX-2.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including COX-2.

This compound has been shown to suppress the activation of the NF-κB pathway. It achieves this by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This action effectively reduces the expression of COX-2 and other pro-inflammatory mediators.

Suppression of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of the inflammatory response. This pathway consists of a cascade of protein kinases, including p38 MAPK, that are activated by various extracellular stimuli and in turn regulate the expression of inflammatory genes.

Studies have demonstrated that this compound can inhibit the phosphorylation of p38 MAPK. By suppressing the activation of the p38 MAPK pathway, this compound further contributes to the downregulation of COX-2 expression and the overall attenuation of the inflammatory response.

Caption: this compound's inhibitory action on the NF-κB and MAPK signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited studies, highlighting the selective COX-2 inhibitory activity of this compound.

Table 1: In Vitro COX-1 and COX-2 Inhibition by this compound

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | >100 | 25.5 | >3.92 |

| Celecoxib | 30.2 | 0.04 | 755 |

Data sourced from a study on the anti-inflammatory mechanisms of this compound.

Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| This compound | 25 | 28.6 |

| This compound | 50 | 42.9 |

| Indomethacin (Ref.) | 10 | 57.1 |

Data sourced from a study on the anti-inflammatory mechanisms of this compound.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key experiments cited.

In Vitro COX Inhibitor Screening Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

-

Assay Principle: The assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

The reaction mixture contains Tris-HCl buffer, hematin, and the respective COX enzyme.

-

The enzyme is pre-incubated with various concentrations of this compound or the reference inhibitor for a specified time.

-

The reaction is initiated by the addition of arachidonic acid.

-

The peroxidase activity is measured by monitoring the absorbance change at 590 nm.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by regression analysis of the concentration-response curves.

Caption: Workflow for the in vitro COX inhibitor screening assay.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effect of this compound in an acute model of inflammation.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping and Administration:

-

Animals are randomly divided into groups (e.g., control, this compound-treated, reference drug-treated).

-

This compound or the reference drug (e.g., Indomethacin) is administered orally at specified doses. The control group receives the vehicle.

-

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the classification of this compound as a selective COX-2 inhibitor. Its ability to directly inhibit COX-2 activity, coupled with its modulatory effects on the NF-κB and MAPK signaling pathways, provides a multi-faceted mechanism for its anti-inflammatory properties. The in vivo efficacy of this compound in a well-established model of acute inflammation further underscores its therapeutic potential.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear dose-response relationship.

-

Chronic Inflammation Models: To evaluate the efficacy of this compound in models of chronic inflammatory diseases, such as arthritis.

-

Safety and Toxicology Studies: To assess the long-term safety and potential side effects of this compound.

-

Lead Optimization: To synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

The Chemical Architecture of Columbin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbin, a naturally occurring furanoditerpenoid lactone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-trypanosomal, and potential anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and methodologies for investigating its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working with this promising natural product.

Chemical Structure and Identification

This compound is a complex diterpenoid with a characteristic furanolactone core. Its systematic identification relies on a combination of spectroscopic and analytical techniques.

-

IUPAC Name: (1S,2S,3S,5S,8R,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.0²,¹¹.0³,⁸]hexadec-15-ene-7,13-dione[1]

-

SMILES Notation: C[C@@]12CC[C@H]3C(=O)O--INVALID-LINK--C5=COC=C5

-

CAS Registry Number: 546-97-4

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data. Key quantitative data are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 358.39 g/mol | |

| Melting Point | 190-195 °C (with decomposition) | |

| Boiling Point | 565.90 °C (estimated) | |

| Solubility | Practically insoluble in water. Soluble in DMSO (≥ 100 mg/mL), acetone (1 g in 30 mL), ethyl acetate (1 g in 50 mL), methanol (1 g in 75 mL), chloroform, and methylene chloride. | |

| Appearance | White to off-white crystalline powder or needles. | |

| Optical Rotation | [α]D +52.5° (pyridine) |

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in the roots of plants from the Menispermaceae family, notably Jateorhiza palmata (Calumba root) and Tinspora bakis. The following protocol outlines a general procedure for its isolation.

Workflow for this compound Isolation

Methodology:

-

Extraction: The dried and powdered plant material (e.g., roots of Jateorhiza palmata) is subjected to exhaustive extraction with a suitable organic solvent such as methanol or ethanol at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity. This compound is typically enriched in the chloroform or ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, is commonly employed.

-

Fraction Monitoring: The collected fractions are monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light or with an appropriate staining reagent. Fractions showing a spot corresponding to a standard of this compound are pooled.

-

Purification and Crystallization: The pooled fractions are further purified, if necessary, using techniques like preparative High-Performance Liquid Chromatography (HPLC). The purified this compound is then crystallized from a suitable solvent, such as methanol, to obtain pure crystals.

Structural Characterization

The definitive structure of isolated this compound is confirmed using a combination of spectroscopic methods.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C-NMR: Reveals the number and types of carbon atoms present.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and stereochemistry. For instance, COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.

-

In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay

This compound has been reported to exhibit anti-inflammatory effects, in part through the inhibition of cyclooxygenase-2 (COX-2). A common method to assess this is a fluorometric or colorimetric inhibitor screening assay.

Workflow for COX-2 Inhibition Assay

Methodology:

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, assay buffer, arachidonic acid (substrate), and the test compound (this compound) at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme to the assay buffer. Then, add the desired concentrations of this compound or the control inhibitor and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Detection: The activity of COX-2 is determined by measuring the formation of its product, prostaglandin H2 (PGH2), or a subsequent product like PGE2. This can be done using a fluorometric probe that reacts with the product to generate a fluorescent signal or through colorimetric detection.

-

Data Analysis: The percentage of COX-2 inhibition by this compound is calculated by comparing the signal from the wells treated with this compound to the vehicle-treated control wells. The IC₅₀ value (the concentration of this compound that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Investigation of NF-κB Signaling Pathway

The anti-inflammatory effects of this compound may also be mediated through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus is a key step in its activation.

Signaling Pathway of NF-κB Activation and Potential Inhibition by this compound

Methodology for NF-κB Nuclear Translocation Assay:

-

Cell Culture and Treatment: Culture a suitable cell line, such as RAW 264.7 macrophages, in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: Induce NF-κB activation by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

Immunofluorescence Staining: After stimulation, fix the cells and permeabilize them. Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a fluorescent nuclear dye (e.g., DAPI).

-

Imaging and Analysis: Acquire images of the cells using a high-content imaging system or a fluorescence microscope. The translocation of p65 is quantified by measuring the fluorescence intensity of the p65 antibody stain within the nucleus relative to the cytoplasm. A decrease in nuclear p65 fluorescence in this compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB activation.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and properties of this compound, along with detailed experimental frameworks for its study. The provided protocols for isolation, characterization, and biological evaluation are intended to facilitate further research into the therapeutic potential of this intriguing natural compound. As research progresses, a deeper understanding of its mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo anti-inflammatory activities of this compound through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. korambiotech.com [korambiotech.com]

- 4. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Columbin: A Comprehensive Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbin, a furanolactone diterpene, is a natural compound of significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. A thorough understanding of its solubility profile is paramount for advancing its development as a therapeutic agent. This technical guide provides an in-depth analysis of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and an exploration of its interaction with key signaling pathways.

Core Data Presentation: Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known quantitative and qualitative solubility data for this compound.

Quantitative Solubility Data

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 30[1] | 83.7 | - |

| Dimethylformamide (DMF) | 30[1] | 83.7 | - |

| Ethanol | 0.03[1] | 0.084 | Indicates low solubility in this common solvent. |

| In Vivo Formulation | 2 | 5.58 | Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended. |

| Water | < 0.1 | Insoluble | Highlights the hydrophobic nature of the compound. |

Qualitative Solubility Data

| Solvent | Solubility | Source |

| Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble |

Experimental Protocols

Accurate and reproducible solubility data are essential for preclinical development. The following are detailed methodologies for determining the solubility of a hydrophobic natural product like this compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., methanol, ethanol, phosphate buffer at various pH)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method (see protocol below).

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.

-

-

Data Reporting: Express the solubility in mg/mL or molarity (mol/L) at the specified temperature and pH (if applicable).

References

Columbin in Traditional Medicine: A Technical Guide to its Pharmacological Properties and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbin is a furanoditerpenoid that has been identified as a major bioactive constituent in several medicinal plants, most notably Jateorhiza palmata (Calumba) and Tinospora cordifolia (Guduchi or Giloy). These plants have a long and rich history of use in traditional medicine systems, particularly in Ayurveda and traditional African medicine. Historically, preparations from these plants have been used to treat a wide array of ailments including digestive disorders, fever, inflammation, jaundice, and rheumatoid arthritis.[1][2][3][4] The primary traditional application of Jateorhiza palmata root is as a bitter tonic to stimulate appetite and improve digestion.[2] Tinospora cordifolia is revered in Ayurvedic medicine for its immunomodulatory and rejuvenating properties.

Modern scientific investigation has begun to validate these traditional uses, focusing on this compound as a key contributor to the observed therapeutic effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-inflammatory, anti-angiogenic, and cytotoxic activities. It includes quantitative data, detailed experimental protocols, and an examination of its molecular mechanisms of action to support further research and drug development.

Pharmacological Activities

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo. Its primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. This selective action is advantageous as it suggests a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block the gastroprotective COX-1 enzyme. Furthermore, this compound has been shown to inhibit the production of nitric oxide (NO), another key mediator in the inflammatory cascade.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been investigated for its ability to inhibit this process. Studies have shown that this compound exhibits cytotoxicity towards human umbilical vein endothelial cells (HUVECs) and can decrease endothelial cell migration and the formation of tube-like structures, which are key events in angiogenesis. Molecular docking studies suggest that this compound may exert these effects through favorable binding to angiogenic receptors like VEGFR1 and VEGFR2.

Anticancer and Cytotoxic Effects

The cytotoxic potential of this compound and related compounds has been evaluated against various cancer cell lines. While specific IC50 values for this compound across a wide range of cancer cells are still being fully elucidated, the compound's anti-inflammatory and anti-angiogenic properties are highly relevant to cancer therapy. By mitigating chronic inflammation and inhibiting the formation of new blood vessels that supply tumors, this compound presents a multi-faceted approach to cancer treatment.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound and provide context with data from other relevant compounds on specific cell lines.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| EC50 | COX-2 Inhibition | 53.1 µM | |

| EC50 | COX-1 Inhibition | 327 µM | |

| Selectivity Index (COX-1/COX-2) | - | 6.16 | |

| % Inhibition @ 100µM | COX-2 | 63.7 ± 6.4% | |

| % Inhibition @ 100µM | COX-1 | 18.8 ± 1.5% |

Table 2: In Vivo Anti-inflammatory Activity of this compound (Carrageenan-Induced Paw Edema in Mice)

| Dose (Intraperitoneal) | Time Post-Carrageenan | % Inhibition of Edema | Reference |

| 300 mg/kg | 4 hours | Significant (P < 0.05) | |

| 700 mg/kg | 4 hours | Significant (P < 0.05) | |

| 100 mg/kg (Aspirin) | 4 hours | Significant (P < 0.05) |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Administration Route | Dose | Value | Reference |

| Oral Bioavailability | Oral (p.o.) | 50 mg/kg | 2.8% - 3.18% | |

| Intraperitoneal Bioavailability | Intraperitoneal (i.p.) | 20 mg/kg | 14% |

Mechanisms of Action

This compound's anti-inflammatory effects are primarily attributed to its ability to modulate key enzymatic pathways involved in the inflammatory response. Unlike many anti-inflammatory agents that target the transcription factor NF-κB, studies indicate that this compound does not inhibit the translocation of NF-κB to the nucleus. Instead, its mechanism is more targeted, focusing on the downstream inflammatory mediators.

The principal mechanism is the selective inhibition of the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins (PGs), potent inflammatory mediators. By inhibiting COX-2, this compound effectively reduces the production of these PGs. Additionally, this compound has been shown to inhibit the production of nitric oxide (NO) in macrophages stimulated by inflammatory signals like LPS and IFN-γ. This is likely achieved through the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. The combined inhibition of both COX-2 and iNOS pathways makes this compound a potent anti-inflammatory agent.

Key Experimental Methodologies

Detailed and standardized protocols are critical for the reproducible evaluation of natural products like this compound. Below are representative methodologies for assessing its key bioactivities.

Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits for screening COX inhibitors.

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the Assay Buffer and keep on ice.

-

Prepare a solution of Heme in the Assay Buffer.

-

Prepare a solution of the fluorometric probe (e.g., Ampliflu Red) in DMSO or Assay Buffer.

-

Prepare the substrate solution of Arachidonic Acid.

-

Prepare this compound stock solution in DMSO and create a dilution series (e.g., 1 µM to 500 µM). A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.

-

-

Assay Procedure:

-

To a 96-well microplate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add 10 µL of the diluted this compound, control inhibitor, or vehicle (DMSO) to the wells.

-

Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells.

-

Immediately begin measuring fluorescence in a microplate reader (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot percent inhibition versus this compound concentration and use non-linear regression to calculate the EC50 or IC50 value.

-

Protocol 2: Nitric Oxide (NO) Production Measurement (Griess Assay)

This protocol is for measuring nitrite, a stable product of NO, in macrophage culture supernatant.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 105 cells/mL and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce NO production and incubate for 24 hours.

-

-

Griess Reagent Assay:

-

Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in the culture medium.

-

Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess Reagent to each well containing supernatant or standard.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

-

Determine the percent inhibition of NO production by this compound compared to the LPS-stimulated control.

-

Protocol 3: Cytotoxicity Assessment (MTT Assay)

This assay measures cell viability based on the metabolic reduction of MTT by viable cells.

-

Cell Plating and Treatment:

-

Seed target cells (e.g., HUVECs, cancer cell lines) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a dilution series of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

-

MTT Incubation and Solubilization:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

-

Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

-

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute anti-inflammatory activity.

-

Animal Handling and Dosing:

-

Use male Balb/c mice or Wistar rats, acclimatized for at least one week.

-

Divide animals into groups (e.g., n=10 per group): Vehicle control, positive control (e.g., Aspirin 100 mg/kg), and this compound treatment groups (e.g., 30, 100, 300, 700 mg/kg).

-

Administer this compound or control drugs intraperitoneally (i.p.) or orally (p.o.).

-

-

Induction and Measurement of Edema:

-

Thirty minutes after drug administration, measure the initial volume of the right hind paw using a plethysmometer (V0).

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection (Vt).

-

-

Data Analysis:

-

Calculate the volume of edema at each time point: Edema = Vt - V0.

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered significant.

-

Conclusion and Future Directions

This compound, a bioactive diterpenoid from plants used in traditional medicine, demonstrates significant and scientifically verifiable pharmacological activities. Its potent anti-inflammatory effects, mediated through the selective inhibition of COX-2 and suppression of nitric oxide production, position it as a promising candidate for the development of novel anti-inflammatory drugs with a potentially favorable safety profile. Its anti-angiogenic and cytotoxic properties further suggest its utility in oncology research.

However, the poor oral bioavailability of this compound presents a significant hurdle for its clinical development. Future research should focus on:

-

Drug Delivery Systems: Development of novel formulations, such as nanoparticles or liposomes, to enhance the solubility and bioavailability of this compound.

-

Medicinal Chemistry: Synthesis of this compound analogs to improve pharmacokinetic properties and therapeutic efficacy.

-

Mechanism of Action: Further elucidation of its effects on upstream signaling pathways, such as the MAPK cascade, to fully understand its cellular targets.

-

Clinical Trials: Rigorous, well-designed clinical trials are necessary to translate the promising preclinical data into therapeutic applications for inflammatory diseases and cancer.

By leveraging modern scientific techniques to investigate this traditional remedy, the full therapeutic potential of this compound can be explored and potentially harnessed for the development of next-generation therapeutics.

References

Columbin: A Technical Guide to Its Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the furanoditerpenoid Columbin, a bitter compound of significant interest for its diverse pharmacological properties. This document details its primary natural sources, presents methodologies for its extraction and isolation, and offers quantitative data on its prevalence in various plant species. Furthermore, it outlines the biosynthetic pathway leading to its formation.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Menispermaceae family, particularly within the genera Jateorhiza and Tinospora. These plants have a long history of use in traditional medicine systems, and scientific research has identified this compound as one of their key bioactive constituents.

The primary natural sources of this compound include:

-

Jateorhiza palmata (Calumba): The root of this African climbing plant, commonly known as Calumba root, is a rich source of this compound. It has been traditionally used as a bitter tonic to aid digestion.

-

Tinospora cordifolia (Guduchi or Giloy): This climbing shrub, native to the Indian subcontinent, is a cornerstone of Ayurvedic medicine. The stems and roots of T. cordifolia are known to contain this compound.[1][2]

-

Tinospora crispa: This species, found in Southeast Asia and Africa, is also a recognized source of this compound and other clerodane diterpenoids.[3]

-

Tinospora sinensis: Another species within the Tinospora genus that contains this compound.[3]

-

Tinospora malabarica: Research has also identified the presence of this compound in this species.[4]

Quantitative Analysis of this compound in Various Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant utilized, and the geographical origin. The following table summarizes available quantitative data on this compound content.

| Plant Species | Plant Part | Method of Analysis | This compound Content | Reference(s) |

| Tinospora cordifolia | Stem | HPTLC | Varies; quantifiable in ng/band range | |

| Tinospora cordifolia | Stem | HPLC-UV-DAD | Varies across accessions | |

| Tinospora malabarica | - | HPLC-UV-DAD | Lower than T. cordifolia | |

| Tinospora crispa | - | HPLC-UV-DAD | Lower than T. cordifolia | |

| Jateorhiza palmata | Root | - | Reported as a major constituent |

Note: Direct comparative quantitative data across all species and plant parts is limited. The HPTLC method provides detection and quantification limits, indicating the feasibility of precise measurement. HPLC studies show significant variation in this compound content among different geographical accessions of Tinospora cordifolia.